molecular formula C19H21FN6O3S B3018368 3-(4-((5-fluoro-2-methoxyphenyl)sulfonyl)piperazin-1-yl)-6-(2-methyl-1H-imidazol-1-yl)pyridazine CAS No. 1396849-72-1

3-(4-((5-fluoro-2-methoxyphenyl)sulfonyl)piperazin-1-yl)-6-(2-methyl-1H-imidazol-1-yl)pyridazine

Cat. No. B3018368
CAS RN: 1396849-72-1
M. Wt: 432.47
InChI Key: DVFRNKLVCASZIP-UHFFFAOYSA-N
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Description

The compound "3-(4-((5-fluoro-2-methoxyphenyl)sulfonyl)piperazin-1-yl)-6-(2-methyl-1H-imidazol-1-yl)pyridazine" is a chemical structure that belongs to the class of imidazo[1,2-b]pyridazines, which are heterocyclic compounds featuring a fused imidazole and pyridazine ring system. This class of compounds has been extensively studied due to their potential pharmacological activities, particularly in the central nervous system (CNS) .

Synthesis Analysis

The synthesis of imidazo[1,2-b]pyridazine derivatives typically involves the reaction of amino-substituted pyridazine with bromo-substituted aryl or alkyl ethanones, followed by further functionalization. For example, sulfonamide and amide derivatives containing a piperazine ring and the imidazo[1,2-b]pyridazine moiety have been synthesized by reacting 6-chloro-2-substituted aryl or alkyl imidazo[1,2-b]pyridazine derivatives with homopiperazine, followed by reaction with acid chlorides or sulfonyl chlorides .

Molecular Structure Analysis

The molecular structure of imidazo[1,2-b]pyridazine derivatives is characterized by the presence of a piperazine ring, which is often substituted with various functional groups such as sulfonyl groups that can significantly affect the compound's binding affinity and biological activity. The presence of electron-donating or withdrawing groups on the phenyl ring can also influence the binding properties of these molecules .

Chemical Reactions Analysis

Imidazo[1,2-b]pyridazine derivatives can undergo various chemical reactions, particularly at the reactive sites such as the chloro group on the pyridazine ring or the amino group on the piperazine ring. These sites allow for further functionalization through reactions with different reagents, leading to a diverse array of derivatives with varying biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazo[1,2-b]pyridazine derivatives are influenced by their molecular structure. The introduction of different substituents can affect properties such as solubility, stability, and the ability to cross biological membranes. For instance, the presence of methoxy and fluoro groups can enhance the lipophilicity of the compound, potentially improving CNS penetration . The compounds' binding affinities to biological targets, such as GABA receptors, are also determined by their structural features, with some derivatives showing high potency in displacement studies .

Scientific Research Applications

Synthesis of Bioactive Sulfonamide and Amide Derivatives

Research has been conducted on the synthesis of sulfonamide and amide derivatives containing a piperazine ring and imidazo[1,2-b]pyridazine moiety. These compounds were synthesized through reactions involving chloro-substituted aryl or alkyl imidazo[1,2-b]pyridazine derivatives with homopiperazine, followed by reactions with alkyl or substituted aryl acid chloride or sulfonyl chloride. The synthesized compounds underwent characterization and were screened for antimicrobial activity against both gram-positive and gram-negative bacteria, as well as for antifungal and antimalarial activity (Bhatt, Kant, & Singh, 2016).

Antibacterial and Antiviral Activities

Studies have also focused on compounds with structures related to the mentioned chemical, investigating their potential as antibacterial and antiviral agents. For instance, oxazolidinones, a class of synthetic antibacterial agents, have shown activity against gram-positive organisms, including methicillin-resistant Staphylococcus aureus. Within this class, piperazinyl oxazolidinones with a heteroaromatic ring have been identified, showing promising MIC values against selected gram-positive pathogens (Tucker et al., 1998). Another study identified R 61837 or 3-methoxy-6-[4-(3-methylphenyl)-1-piperazinyl]pyridazine as a potent inhibitor of rhinoviruses, demonstrating the compound's antiviral activity against various rhinovirus serotypes without inhibitory effects on HeLa cell growth (Andries et al., 2005).

Anticancer and Antidiabetic Potentials

Further research into compounds structurally related to "3-(4-((5-fluoro-2-methoxyphenyl)sulfonyl)piperazin-1-yl)-6-(2-methyl-1H-imidazol-1-yl)pyridazine" includes investigations into their antiproliferative effects against human cancer cell lines. A series of new derivatives were synthesized and evaluated for their antiproliferative effect, with some compounds showing promising activity (Mallesha et al., 2012). In the realm of diabetes treatment, triazolo-pyridazine-6-yl-substituted piperazines were synthesized and evaluated for their inhibition of Dipeptidyl peptidase-4 (DPP-4), demonstrating potential as anti-diabetic medications (Bindu, Vijayalakshmi, & Manikandan, 2019).

properties

IUPAC Name

3-[4-(5-fluoro-2-methoxyphenyl)sulfonylpiperazin-1-yl]-6-(2-methylimidazol-1-yl)pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN6O3S/c1-14-21-7-8-26(14)19-6-5-18(22-23-19)24-9-11-25(12-10-24)30(27,28)17-13-15(20)3-4-16(17)29-2/h3-8,13H,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVFRNKLVCASZIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1C2=NN=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=C(C=CC(=C4)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-((5-fluoro-2-methoxyphenyl)sulfonyl)piperazin-1-yl)-6-(2-methyl-1H-imidazol-1-yl)pyridazine

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